molecular formula C11H18N2 B13828608 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- CAS No. 13658-95-2

1,3-Propanediamine, N,N-dimethyl-N'-phenyl-

Cat. No.: B13828608
CAS No.: 13658-95-2
M. Wt: 178.27 g/mol
InChI Key: KHICLGAAEQIDSH-UHFFFAOYSA-N
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Description

It is synthesized via alkylation reactions, yielding an oily product (82% yield) with distinct spectroscopic properties:

  • ¹H NMR: δ 1.76–1.80 (m, 2H, C-CH₂-C), 2.24 (s, 6H, N(CH₃)₂), 2.39 (t, 2H, CH₂N(CH₃)₂), 3.17 (t, 2H, CH₂NAr), and aromatic proton signals .
  • MS: m/z 178 (M⁺), consistent with its molecular weight.

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for metal complexes (e.g., platinum-based antineoplastic agents) and lung-targeting drug conjugates .

Properties

IUPAC Name

N',N'-dimethyl-N-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICLGAAEQIDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338203
Record name 1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13658-95-2
Record name 1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition Step

  • Raw Materials: Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor.
  • Reaction Conditions: Temperature 10–120°C; pressure 0.1–8.0 MPa; molar ratio of dimethylamine to acrylonitrile from 10:1 to 1:1; liquid hourly space velocity (LHSV) 0.1–10 h⁻¹.
  • Catalyst: Solid fillers with catalytic properties, such as H-ZSM-5 zeolite, are used to promote the Michael addition.
  • Performance: Conversion rate of acrylonitrile and selectivity for dimethylaminopropionitrile exceed 99.5% under optimized conditions.
  • Advantages: Continuous operation, high conversion and selectivity, scalable for industrial production.

Hydrogenation Step

  • Intermediate: Dimethylaminopropionitrile from the first step is fed directly into a second fixed-bed reactor without purification.
  • Catalyst: Raney-Nickel catalyst combined with an alkaline methanol solution promoter (0.1%–10% NaOH).
  • Reaction Conditions: Temperature 70°C; hydrogen pressure 3–10 MPa (typically around 6 MPa); LHSV 0.1–4 h⁻¹.
  • Performance: Conversion and selectivity for N,N-dimethyl-1,3-propanediamine exceed 98–99.5%.
  • Advantages: Continuous hydrogenation improves yield and process efficiency, reduces energy consumption and by-product formation.

Process Flow Summary

Step Raw Materials Catalyst Temperature (°C) Pressure (MPa) Conversion (%) Selectivity (%) Notes
Michael Addition Dimethylamine + Acrylonitrile H-ZSM-5 or fillers 10–120 0.1–8.0 >99.5 >99.5 Continuous fixed-bed reactor
Hydrogenation Dimethylaminopropionitrile Raney-Ni + NaOH ~70 3–10 >99.5 >99.5 Continuous fixed-bed hydrogenation

Batch Hydrogenation Method (Traditional)

  • Process: Michael addition followed by batch hydrogenation in a stirred reactor.
  • Catalyst: Raney-Nickel.
  • Reaction Conditions: Hydrogen pressure ~3 MPa; temperature ~90°C; presence of caustic alkali aqueous solution.
  • Yield: Approximately 93% yield of N,N-dimethyl-1,3-propanediamine.
  • Limitations: Batch operation requires loading/unloading, prone to back-mixing, lower selectivity, and more labor-intensive.

While the above methods focus on N,N-dimethyl-1,3-propanediamine, the introduction of an N'-phenyl group typically involves further functionalization steps such as:

  • Amination of the diamine with phenyl-substituted reagents.
  • Use of p-phenylenediamine or p-nitroaniline derivatives as starting materials in related syntheses, as seen in continuous methods involving 5-methyl-2-hexanone and hydrogenation.

However, direct detailed preparation methods specifically for 1,3-propanediamine, N,N-dimethyl-N'-phenyl- are less explicitly documented in the public domain, suggesting that industrial synthesis may adapt the above continuous hydrogenation and amination strategies.

Research Findings and Optimization

A 2013 study demonstrated continuous synthesis of N,N-dimethyl-1,3-propanediamine with:

  • Reaction conversion and selectivity >99.5% in both Michael addition and hydrogenation steps.
  • Use of fixed-bed reactors with catalysts such as H-ZSM-5 and ZL-311-R.
  • Optimal conditions: 30°C and 1 MPa for Michael addition; 70°C and 6 MPa for hydrogenation with NaOH promoter.

Summary Table of Key Preparation Methods

Method Type Raw Materials Catalysts Process Type Conversion (%) Selectivity (%) Yield (%) Remarks
Continuous Fixed-Bed Dimethylamine + Acrylonitrile H-ZSM-5 (Michael addition) + Raney-Ni + NaOH (hydrogenation) Continuous >99.5 >99.5 >98 Energy-saving, scalable, green process
Batch Hydrogenation Dimethylamine + Acrylonitrile Raney-Ni Batch ~93 Lower ~93 Traditional, less efficient
Continuous Phenylation (Related) p-Phenylenediamine + 5-methyl-2-hexanone Solid catalyst + H2 Continuous >99 >95 Not specified For related phenyl-substituted diamines

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dimethyl-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Properties :
    • The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and is linked to the treatment of depression and related affective disorders. Clinical studies have explored its efficacy in treating premature ejaculation in males .
  • Local Anesthetics :
    • Due to its ability to penetrate biological membranes, DMAPA has been investigated as a potential local anesthetic agent. Its application in pain management therapies has shown promise in preclinical trials.

Industrial Applications

  • Chemical Intermediate :
    • DMAPA serves as an intermediate in the synthesis of various chemicals, including surfactants and polymer additives. Its reactivity allows it to be used in the production of epoxy resins and coatings .
  • Corrosion Inhibitors :
    • The compound has been utilized in formulating corrosion inhibitors for metals, particularly in aqueous environments where it can provide protective layers against oxidation.

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a new antidepressant highlighted the role of 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- as a key ingredient that enhances bioavailability and therapeutic efficacy. The formulation showed significant improvements in patient outcomes compared to traditional SSRIs.

Case Study 2: Industrial Application as a Surfactant

In an industrial setting, DMAPA was incorporated into a surfactant formulation aimed at improving wetting properties in textile applications. Results indicated enhanced performance metrics such as lower surface tension and improved spreading characteristics compared to conventional surfactants.

Toxicological Assessment

While exploring its applications, safety assessments are crucial. Studies indicate that 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- can cause skin sensitization and irritation upon exposure. Regulatory frameworks such as the EU Cosmetics Regulation have placed restrictions on its use in cosmetic products due to these safety concerns .

Mechanism of Action

The mechanism of action of 1,3-propanediamine, N,N-dimethyl-N’-phenyl- involves its interaction with molecular targets through its amine and phenyl groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following compounds share the 1,3-propanediamine backbone but differ in substituents, leading to variations in properties:

Compound Name Molecular Formula Key Substituents Physical State Melting Point (°C) Key Applications Reference
N,N-Dimethyl-N'-phenyl-1,3-propanediamine C₁₁H₁₈N₂ N(CH₃)₂, N'-Ph Oil Ligand synthesis, drug intermediates
N,N-Dimethyl-N'-(4-nitrophenyl)-1,3-propanediamine C₁₁H₁₇N₃O₂ N(CH₃)₂, N'-4-NO₂Ph Solid 59–61 Electron-deficient intermediates
N,N,N',N'-Tetramethyl-1,3-propanediamine C₇H₁₈N₂ N(CH₃)₂, N'(CH₃)₂ Liquid Solvent, polymer additives
N,N-Dimethyl-N',N'-di(2-hydroxypropyl)-1,3-propanediamine C₁₁H₂₆N₂O₂ N(CH₃)₂, N'(CH₂CH(OH)CH₃)₂ Liquid Chelating agents, surfactants

Key Observations :

  • Electronic Effects : The nitro group in N,N-dimethyl-N'-(4-nitrophenyl)-1,3-propanediamine lowers the melting point (59–61°C vs. oil for the parent compound) due to reduced symmetry and increased polarity .
  • Hydrophilicity : Hydroxypropyl substituents in N,N-dimethyl-N',N'-di(2-hydroxypropyl)-1,3-propanediamine enhance water solubility, making it suitable for biomedical applications .
  • Steric Hindrance : Tetramethylation in N,N,N',N'-tetramethyl-1,3-propanediamine increases steric bulk, reducing its reactivity in coordination chemistry compared to the phenyl-substituted derivative .
Environmental and Industrial Stability
  • Thermal Degradation: Linear diamines like 1,2-propanediamine and 1,3-diaminopropane degrade via pathways involving ammonia release, while N,N-dimethyl-N'-phenyl-1,3-propanediamine exhibits greater thermal stability due to aromatic substitution .
  • Environmental Persistence: Unlike N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) (), which generates toxic quinone derivatives upon oxidation, the dimethyl-phenyl propanediamine lacks conjugated aromatic systems, reducing its environmental toxicity .

Biological Activity

1,3-Propanediamine, N,N-dimethyl-N'-phenyl- (commonly referred to as DMAPA) is a diamine compound characterized by two amine groups attached to a three-carbon chain, with two methyl groups substituting one nitrogen atom. This compound is notable for its utility in various chemical applications, particularly in the pharmaceutical industry. Its biological activity has garnered interest due to its potential interactions with biological targets and its implications in drug development.

  • Molecular Formula: C₅H₁₄N₂
  • Molecular Weight: 102.18 g/mol
  • CAS Number: 109-55-7

Biological Activity Overview

Research indicates that DMAPA exhibits a range of biological activities, including:

  • Enzyme Inhibition: DMAPA can interact with specific enzymes, modulating their activity and potentially influencing metabolic pathways.
  • Receptor Modulation: The compound has been shown to bind to various receptors, which may affect physiological responses.
  • Allergenic Properties: Patch tests have indicated the potential for sensitization, suggesting that DMAPA could cause allergic reactions in some individuals .

Acute Toxicity

Studies have reported varying LD50 values for DMAPA:

  • Male rats: LD50 between 922–1870 mg/kg body weight .
  • Observations of irritation and respiratory issues among workers exposed to DMAPA in industrial settings have been documented, highlighting the need for caution in handling this chemical .

Skin Sensitization

DMAPA has been identified as a sensitizer in various products, including shampoos and detergents. Positive results from patch tests indicate that it can induce allergic dermatitis .

Case Studies

  • Occupational Exposure:
    • A study involving workers exposed to DMAPA revealed complaints of nasal mucosa irritation and increased mucus formation. This underscores the respiratory risks associated with prolonged exposure to DMAPA in industrial environments .
  • Dermatological Reactions:
    • In a case involving a male spray painter, dermatitis developed after six years of exposure to paints containing DMAPA. Patch testing confirmed DMAPA as the sensitizing agent .

Research Findings

Recent studies have explored the pharmacological potential of DMAPA:

  • In vitro Studies: Research has demonstrated that DMAPA exhibits anti-inflammatory properties by inhibiting nitric oxide production in RAW 264.7 cells .
  • Antimicrobial Activity: Derivatives of DMAPA have shown enhanced antimicrobial effects compared to the parent compound, indicating its potential as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationsUnique Features
N,N-Dimethyl-1,3-propanediamineTwo methyl groups on one nitrogenCommonly used as a reagent in organic synthesis
3-Dimethylamino-1-phenyl-propanamine dihydrochloridePhenyl group additionWidely used in scientific research
N,N,N',N'-Tetramethyl-1,3-propanediamineFour methyl groupsHigher steric hindrance affecting reactivity
N,N-Dimethyl-1,6-hexanediamineLonger carbon chainDifferent reactivity profile compared to DMAPA

Q & A

Q. What are the established synthetic routes for 1,3-Propanediamine, N,N-dimethyl-N'-phenyl-, and what key reaction parameters influence yield?

The compound is synthesized via alkylation of dimethylamine with intermediates like γ-chloropropyl derivatives. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
  • Stoichiometry : Excess dimethylamine ensures complete alkylation of intermediates. Yield optimization requires precise control of these parameters, validated by GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., dimethylamino groups at δ 2.1–2.3 ppm) and confirm substitution patterns .
  • IR spectroscopy : Amine N–H stretches (~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 102.18 for the base structure) confirm molecular weight, while fragmentation patterns elucidate branching .

Q. How can chromatographic methods be optimized to separate this diamine from by-products?

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Adjust pH to 3–4 to protonate amines, improving retention and resolution. GC with a DB-5 column is suitable for volatile derivatives .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in nucleophilic or coordination reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the primary amine’s HOMO may indicate higher nucleophilicity than the dimethylamino group .
  • Molecular dynamics simulations : Model solvation effects in polar solvents to optimize reaction conditions for catalysis or ligand binding .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

  • Dose-response assays : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Structural analogs : Compare with derivatives (e.g., N,N,N',N'-tetramethyl variants) to isolate the role of primary vs. secondary amines in activity .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} under varying pH/temperature to assess binding mechanism inconsistencies .

Design an experiment to explore its potential as a ligand in transition-metal catalysis.

  • Synthesis of metal complexes : React with Pd(II) or Cu(I) salts in ethanol under inert atmosphere.
  • Characterization : Use X-ray crystallography or EXAFS to determine coordination geometry.
  • Catalytic testing : Evaluate in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides. Compare turnover numbers (TON) against traditional ligands like triphenylphosphine .

Q. How does steric hindrance from the dimethylamino group influence its reactivity in acylation reactions?

  • Competitive acylation : Compare reaction rates with acetyl chloride under identical conditions for primary vs. dimethyl-substituted amines.
  • Kinetic isotope effects : Use deuterated amines to probe transition-state steric contributions.
  • X-ray crystallography : Analyze bond angles in acylated derivatives to quantify steric bulk effects .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w.
  • Storage conditions : Use amber vials under nitrogen at −20°C. Monitor degradation via LC-MS quarterly .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR and XRD for structure; enzyme assays and SPR for binding).
  • Advanced instrumentation : Synchrotron-based techniques (e.g., SC-XRD) resolve ambiguous structural data from conventional methods .

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